N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide
Description
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
N-[2-(thietan-3-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C9H16N2OS/c12-9(7-1-2-7)11-4-3-10-8-5-13-6-8/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
HSLAEKXBGBJDGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide typically involves the reaction of N-arylsulfonamides with 2-(chloromethyl)thiirane in the presence of alkali. This reaction yields the corresponding N-(thietan-3-yl)sulfonamides . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying the biological activity of sulfur-containing compounds.
Industry: Used in the production of various chemicals and materials that require sulfur-containing intermediates.
Mechanism of Action
The mechanism of action of N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide involves its interaction with molecular targets and pathways in biological systems. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways, making the compound useful in studying biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiiranes: Three-membered sulfur-containing heterocycles that are structurally similar to thietanes but have different reactivity and applications.
Oxiranes and Aziridines: Oxygen and nitrogen analogs of thiiranes and thietanes, respectively, which are also used in organic synthesis and have distinct chemical properties.
Uniqueness
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide is unique due to its combination of a thietane ring and a cyclopropanecarboxamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
